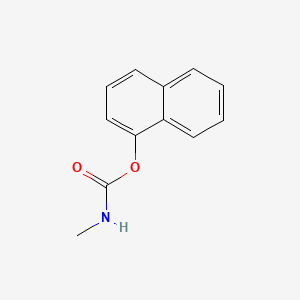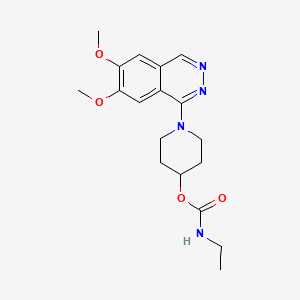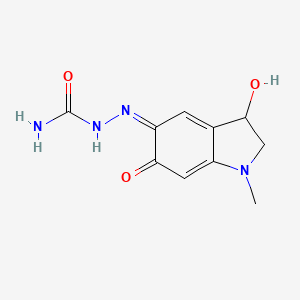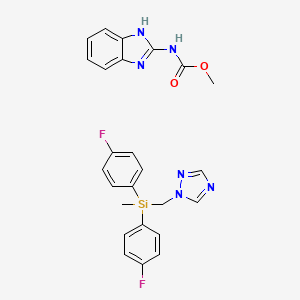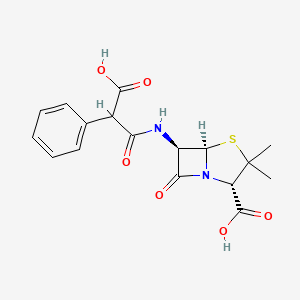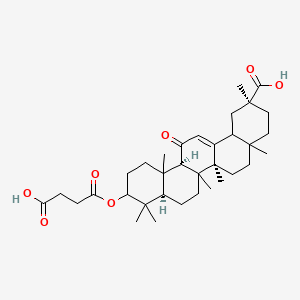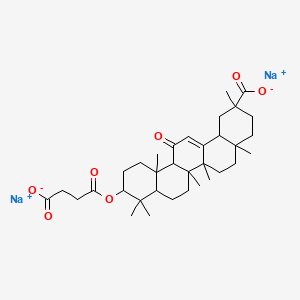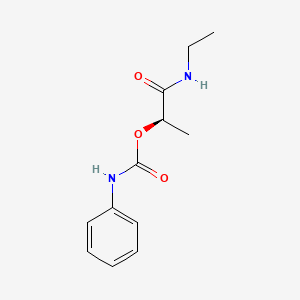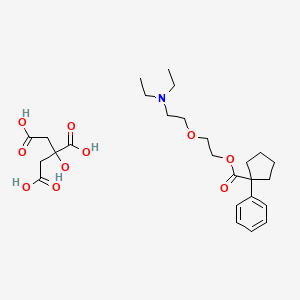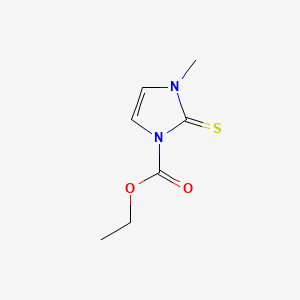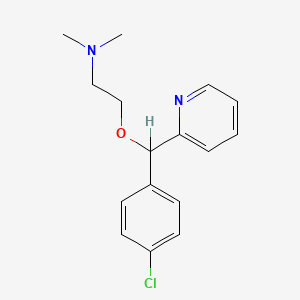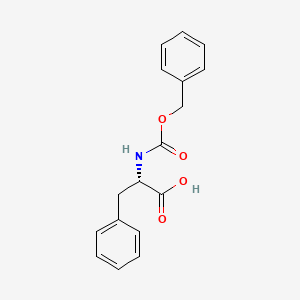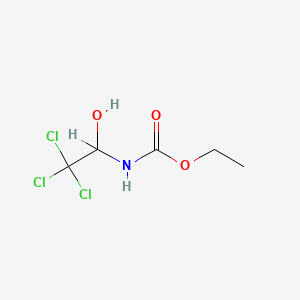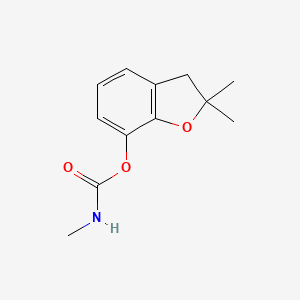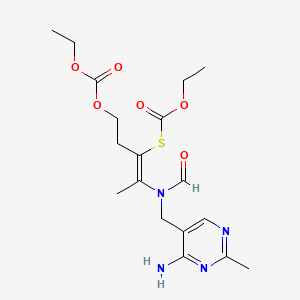
Cetotiamine
Overview
Description
Cetotiamine is a chemical compound with the molecular formula C18H26N4O6S . It has a molecular weight of 426.49 . The percent composition of Cetotiamine is C 50.69%, H 6.15%, N 13.14%, O 22.51%, S 7.52% .
Molecular Structure Analysis
The molecular structure of Cetotiamine is represented by the formula C18H26N4O6S . The average mass is 426.487 Da and the monoisotopic mass is 426.157318 Da .Physical And Chemical Properties Analysis
Cetotiamine has a molecular formula of C18H26N4O6S, an average mass of 426.487 Da, and a monoisotopic mass of 426.157318 Da . More detailed physical and chemical properties may require laboratory analysis.Scientific Research Applications
Neurological Disorders and Neuroprotection
Cetotiamine's implications in neurological disorders have been explored in several studies. For instance, a study on Parkinson's disease (PD) evaluated CEP-1347, an inhibitor of mixed lineage kinases like Cetotiamine, which activates apoptotic pathways implicated in PD. Although CEP-1347 was found to enhance neuronal survival in nonclinical models, it was ultimately deemed ineffective in early PD treatment (Neurology, 2007).
Antidepressant and Neurotransmitter Effects
Another study explored N-Desalkylquetiapine, a metabolite related to Cetotiamine's family, emphasizing its potential as an antidepressant and its effects on neurotransmitters. This substance exhibited strong inhibition of the human norepinephrine transporter and partial agonism at the serotonin 5-HT1A receptor, suggesting its role in mediating antidepressant activity (Neuropsychopharmacology, 2008).
Oncological Research
In the field of oncology, the therapeutic potential of benfotiamine, a compound in the same class as Cetotiamine, was examined. It was found to induce paraptosis cell death in leukemia cells, offering a novel approach to cancer treatment. This study highlighted benfotiamine's mechanism involving inhibition of ERK1/2 activity and enhancement of JNK1/2 kinase phosphorylation in leukemic cells (PLoS ONE, 2015).
Cardiovascular Research
Cetotiamine's class of compounds has also been studied in cardiovascular health. Benfotiamine was shown to improve functional recovery of the infarcted heart by activating pro-survival pathways and modulating neurohormonal response, suggesting potential benefits for myocardial ischemia treatment (Journal of molecular and cellular cardiology, 2010).
properties
IUPAC Name |
ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROOZNJUDHTGE-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cetotiamine | |
CAS RN |
137-76-8 | |
| Record name | Cetotiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CETOTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67IKV111BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



